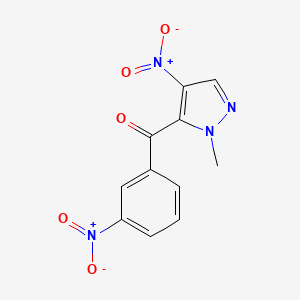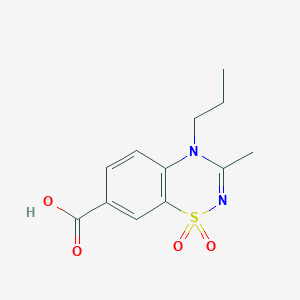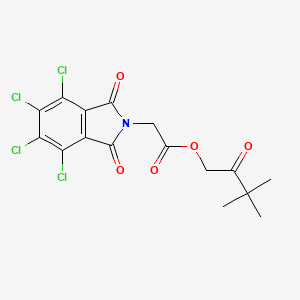![molecular formula C17H22ClN3O4S B12468459 1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core structures, such as the piperidine and pyrrolidine rings. These rings are then functionalized and coupled using various reagents and catalysts. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrrolidine Ring: Similar to the piperidine ring, this involves cyclization reactions.
Coupling Reactions: The functionalized rings are then coupled using reagents such as sulfonyl chlorides and amides under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used to study biological pathways and mechanisms.
Industry: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone
- 4-(Pyrrolidin-1-yl)benzonitrile derivatives
Uniqueness
1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H22ClN3O4S |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
1-(4-chloro-3-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22ClN3O4S/c18-14-4-3-13(11-15(14)26(24,25)21-7-1-2-8-21)17(23)20-9-5-12(6-10-20)16(19)22/h3-4,11-12H,1-2,5-10H2,(H2,19,22) |
Clé InChI |
AILZZAVRARAXFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12468377.png)


![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)
![N-(2,4-dimethylphenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12468434.png)

![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)



![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B12468472.png)

